3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminopyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-5-10-7-3-1-2-4-11(7)8(6)12/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAZBSUDUIKGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 4h Pyrido 1,2 a Pyrimidin 4 One and Analogous Architectures
Direct Synthesis of 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one and its Direct Precursors
The introduction of an amino group at the C-3 position of the 4H-pyrido[1,2-a]pyrimidin-4-one ring can be achieved through specific, direct synthetic routes or by the chemical manipulation of a pre-formed, functionalized pyrido[1,2-a]pyrimidinone core.
Specific Synthetic Routes
While various methods exist for constructing the parent ring system, direct syntheses that install the 3-amino group in a single cascade are less common. The literature points towards highly specific, multi-step sequences often tailored to a particular set of starting materials. One such noted, though highly specific, pathway proceeds from precursors like Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy-. However, broader methodologies often rely on the derivatization of the core structure.
Derivatization from Functionalized Pyrido[1,2-a]pyrimidinones
A more versatile and frequently employed strategy involves the post-cyclization functionalization of the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton. This approach typically involves introducing a suitable precursor functional group at the C-3 position, which can then be converted into the desired amino group.
A viable pathway commences with the halogenation of the parent ring. The 4H-pyrido[1,2-a]pyrimidin-4-one core can be halogenated at the 3-position using N-halosuccinimides to yield 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net This halo-derivative serves as a key intermediate. Subsequent nucleophilic substitution with an azide (B81097) source, such as sodium azide, would displace the halide to form 3-azido-4H-pyrido[1,2-a]pyrimidin-4-one. The final step involves the reduction of the azido (B1232118) group to the primary amine. This transformation can be accomplished under mild conditions using methods like the Staudinger reaction (with triphenylphosphine) or through catalytic hydrogenation.
Alternatively, the 3-amino group can be unmasked from a protected form. Synthesizing an N-acylated derivative, such as a 3-acetamido or a 3-carbamate analog, allows for subsequent deprotection via acidic or basic hydrolysis to liberate the free amine. nih.gov For instance, compounds like 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide have been synthesized, which could, in principle, be hydrolyzed to yield the parent 3-amino compound. nih.gov
General Synthetic Pathways for Pyrido[1,2-a]pyrimidin-4-one Derivatives
The construction of the fundamental 4H-pyrido[1,2-a]pyrimidin-4-one ring system is well-established, primarily relying on the cyclization of 2-aminopyridine (B139424) precursors with appropriate three-carbon synthons.
Classical Cyclization and Condensation Reactions
A cornerstone in the synthesis of this scaffold is the acid-catalyzed condensation of 2-aminopyridines with 1,3-bifunctional compounds, particularly β-oxo esters (also known as β-keto esters). researchgate.netrsc.org This reaction is typically promoted by a dehydrating agent or acid catalyst, such as polyphosphoric acid (PPA), to drive the cyclization. researchgate.net The reaction proceeds through initial N-acylation of the exocyclic amino group of the pyridine, followed by an intramolecular cyclization and dehydration to form the fused pyrimidinone ring. Similarly, using diethyl malonate with 2-aminopyridines in the presence of PPA can lead to the corresponding 2,4-dione derivatives. researchgate.net
| 2-Aminopyridine Derivative | 1,3-Bifunctional Compound | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Ethyl acetoacetate | PPA, heat | 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | researchgate.netresearchgate.net |
| 2-Aminopyridine | Diethyl malonate | PPA, heat | 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | researchgate.net |
| 2-Amino-6-methylpyridine | Ethyl benzoylacetate | PPA, heat | 8-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | researchgate.net |
| 2-Aminopyridine | Ethyl ethoxymethylenemalonate | PPA, heat | Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | researchgate.net |
Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of one-pot and multicomponent reactions (MCRs) for the construction of complex heterocyclic systems.
One such approach involves a three-component reaction between a 2-aminopyridine, an aldehyde, and a ketone, catalyzed by an acid like trifluoromethanesulfonic acid. acs.org This method allows for rapid access to highly substituted 4H-pyrido[1,2-a]pyrimidines in a single operation. acs.org
Another powerful one-pot strategy utilizes transition-metal catalysis. For instance, a copper(I)-catalyzed tandem reaction has been developed starting from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. nih.gov This process involves a sequence of an Ullmann-type C-N cross-coupling followed by an intramolecular amidation to furnish the pyrido[1,2-a]pyrimidin-4-one product in good to excellent yields. nih.gov This method demonstrates broad substrate scope and good functional group tolerance. nih.gov
| Reactants | Catalyst/Conditions | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyridine, Aldehyde, Ketone | Trifluoromethanesulfonic acid | Three-Component | Highly substituted 4H-pyrido[1,2-a]pyrimidines | acs.org |
| 2-Halopyridine, (Z)-3-Amino-3-arylacrylate ester | CuI, KHCO3, DMF, 130 °C | One-Pot Tandem | Multisubstituted pyrido[1,2-a]pyrimidin-4-ones | nih.gov |
Thermal Cyclization and Decarboxylation Approaches
Thermal cyclization represents a fundamental approach to constructing the pyrido[1,2-a]pyrimidin-4-one skeleton. This method often involves the reaction of a substituted 2-aminopyridine with a suitable three-carbon synthon, followed by an intramolecular cyclization at elevated temperatures. For instance, the treatment of ethyl 4-amidonicotinate with amines can yield a 4-amidonicotinamide, which upon heating, cyclizes to form the corresponding pyrido[4,3-d]-pyrimidin-4(3H)-one. rsc.org
A related strategy is the Bergman cyclization, which has been explored for the synthesis of pyrimidine-containing enediynes. organic-chemistry.orgnih.gov While not a direct synthesis of the titular compound, these studies on thermal cyclizations of related pyrimidine (B1678525) systems provide insights into the mechanistic pathways and reaction conditions that can be adapted for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. The efficiency of these thermal methods can be influenced by the nature of the substituents and the reaction conditions employed.
Catalytic Approaches in Pyrido[1,2-a]pyrimidinone Synthesis
Catalytic methods have emerged as powerful tools for the synthesis of pyrido[1,2-a]pyrimidin-4-ones, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional thermal methods. nih.gov
Copper-catalyzed reactions, particularly the Ullmann-type C–N cross-coupling, have been successfully employed for the one-pot tandem synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. nih.govrsc.org This protocol involves the reaction of readily available 2-halopyridines with (Z)-3-amino-3-arylacrylate esters in the presence of a copper(I) iodide (CuI) catalyst. nih.govresearchgate.netresearchgate.net The reaction proceeds via an initial Ullmann-type C–N bond formation followed by an intramolecular amidation. nih.gov This method is advantageous due to its operational simplicity, broad substrate scope, and good functional group tolerance, allowing for the synthesis of a diverse library of derivatives in good to excellent yields. nih.govrsc.org
Table 1: CuI-Catalyzed Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
| Entry | 2-Halopyridine | (Z)-3-Amino-3-arylacrylate Ester | Yield (%) |
|---|---|---|---|
| 1 | 2-chloropyridine | Ethyl (Z)-3-amino-3-phenylacrylate | 85 |
| 2 | 2-bromopyridine | Methyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate | 92 |
This table is representative and compiled from data suggesting high yields for this synthetic route. nih.govrsc.org
In the pursuit of more sustainable synthetic methodologies, metal-free and organocatalytic approaches have been developed. A notable example is the use of p-toluenesulfonic acid supported on silica (B1680970) gel (TsOH-SiO2) as a heterogeneous catalyst for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. researchgate.net This method involves the reaction of a 2-aminopyridine with a β-oxo ester. The TsOH-SiO2 catalyst demonstrates high efficiency and can be easily recovered and reused, making it an environmentally friendly and cost-effective option. researchgate.net Organocatalysts like L-proline have also been utilized in three-component reactions to synthesize related pyrimidine structures, highlighting the versatility of organocatalysis in this field. nih.gov
Electrochemical methods offer a green and efficient alternative for the functionalization of pre-existing pyrido[1,2-a]pyrimidin-4-one cores. mdpi.com Electro-oxidative C3-selenylation has been achieved using an external oxidant-free strategy, affording various structurally diverse seleno-substituted N-heterocycles in moderate to excellent yields. mdpi.com This method avoids the use of stoichiometric oxidants and minimizes waste. The proposed mechanism involves the anodic oxidation of a diselenide to generate a selenium radical, which then adds to the C-3 position of the pyrido[1,2-a]pyrimidin-4-one. Subsequent oxidation and deprotonation yield the final product. mdpi.com This approach highlights the potential of electrochemistry for the late-stage functionalization of complex molecules. mdpi.comresearchgate.net
Table 2: Electro-Oxidative C3-Selenylation of Pyrido[1,2-a]pyrimidin-4-ones
| Entry | Pyrido[1,2-a]pyrimidin-4-one | Diselenide | Yield (%) |
|---|---|---|---|
| 1 | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Diphenyl diselenide | 95 |
| 2 | 7-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Dimethyl diselenide | 88 |
This table is illustrative of the yields reported in the literature for this type of transformation. mdpi.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has gained prominence as a technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.gov This technology has been successfully applied to the synthesis of 3-amino-1,2,4-triazoles and related heterocyclic systems. mdpi.com For instance, the reaction of aminoguanidine (B1677879) bicarbonate with carboxylic acids under microwave irradiation provides an efficient route to 5-substituted 3-amino-1,2,4-triazoles. mdpi.com Similarly, microwave irradiation has been used for the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and its derivatives, demonstrating the broad applicability of this technique. researchgate.net These protocols often proceed in a one-pot manner and can be performed under solvent-free or environmentally benign solvent conditions, further enhancing their green credentials. nih.govresearchgate.netmdpi.com
Post-Synthetic Functionalization of the Pyrido[1,2-a]pyrimidin-4-one Core
Post-synthetic functionalization is a crucial strategy for expanding the chemical diversity of the pyrido[1,2-a]pyrimidin-4-one scaffold. researchgate.net This approach allows for the introduction of various substituents at different positions of the core structure, enabling the fine-tuning of its biological properties. C-H functionalization has become a particularly important tool in this regard. researchgate.net
Various derivatization methods have been reported, including arylation, alkenylation, sulfenylation, selenylation, and phosphonation, primarily targeting the C3 position. researchgate.netresearchgate.net Transition metal-catalyzed cross-coupling reactions are commonly employed for these transformations. For instance, C3 arylation can be achieved via palladium-catalyzed Suzuki or Stille couplings. As mentioned earlier, electrochemical methods have also proven effective for C3-selenylation. mdpi.com The ability to modify the core structure at a late stage is highly valuable in drug discovery programs, as it allows for the rapid generation of analog libraries for biological screening. nih.govnih.govnih.govrsc.org
Regioselective C-H Functionalization (e.g., sulfenylation, selenylation, phosphonation)
Direct functionalization of carbon-hydrogen bonds represents an efficient and atom-economical approach to modify the 4H-pyrido[1,2-a]pyrimidin-4-one core. Research has demonstrated that the C-3 position of this heterocycle is particularly amenable to regioselective C-H functionalization, allowing for the introduction of sulfur, selenium, and phosphorus moieties.
Sulfenylation and Selenylation:
The introduction of sulfur (sulfenylation) and selenium (selenylation) groups at the C-3 position has been achieved through several methods, including metal-free and electrochemical approaches. An expeditious metal-free C-3 chalcogenation has been developed, affording diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). nih.gov This method is operationally simple, proceeds under mild conditions, and is scalable. nih.gov The reaction mechanism is suggested to proceed via a radical pathway. nih.gov
One effective metal-free protocol for sulfenylation involves the use of iodine (50 mol%) and K₂S₂O₈ as an oxidant in acetonitrile (B52724) (MeCN) at 70 °C, reacting various 4H-pyrido[1,2-a]pyrimidin-4-ones with thiols. rsc.org Similarly, selenylation can be achieved under the same conditions using organo diselenides. rsc.org
| Entry | Pyrido[1,2-a]pyrimidin-4-one Substrate | Thiol/Diselenide | Product | Yield (%) |
| 1 | 2-Phenyl- | 4-Methylbenzenethiol | 3-((4-Methylphenyl)thio)-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 95 |
| 2 | 2-Phenyl- | 4-Chlorobenzenethiol | 3-((4-Chlorophenyl)thio)-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 87 |
| 3 | 2-(4-Methoxyphenyl)- | Benzenethiol | 3-(Phenylthio)-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 85 |
| 4 | 2-Phenyl- | Diphenyl diselenide | 3-(Phenylselanyl)-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 91 |
| 5 | 2-Methyl- | Diphenyl diselenide | 2-Methyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 86 |
| 6 | 2-(4-Chlorophenyl)- | Diphenyl diselenide | 3-(Phenylselanyl)-2-(4-chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 88 |
Table 1: Examples of Metal-Free C-3 Sulfenylation and Selenylation. rsc.org
Furthermore, an electrochemically driven, external oxidant-free strategy has been successfully employed for the C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones. prepchem.com This method provides structurally diverse seleno-substituted N-heterocycles in moderate to excellent yields. prepchem.com For instance, the reaction of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one with diphenyl diselenide using a platinum anode and cathode in the presence of ⁿBu₄NPF₆ as an electrolyte yields the C-3 selenylated product in good yield. prepchem.com
| Entry | Pyrido[1,2-a]pyrimidin-4-one Substrate | Diselenide | Product | Yield (%) |
| 1 | 2-Phenyl- | Diphenyl diselenide | 2-Phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 66 |
| 2 | 2-(4-Methoxyphenyl)- | Diphenyl diselenide | 2-(4-Methoxyphenyl)-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 67 |
| 3 | 2-Methyl- | Diphenyl diselenide | 2-Methyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 78 |
| 4 | 2-Phenyl- | Bis(4-chlorophenyl) diselenide | 3-((4-Chlorophenyl)selanyl)-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 97 |
Table 2: Examples of Electro-Oxidative C-3 Selenylation. prepchem.com
Phosphonation:
The direct C-3 phosphonation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been accomplished using a silver-catalyzed reaction with dialkyl phosphites. nih.gov This protocol exhibits high regioselectivity and is compatible with a broad range of substrates and functional groups. nih.gov For example, reacting 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one with di-n-butyl phosphite (B83602) in the presence of 10 mol% of AgNO₃ in acetonitrile at 60°C furnishes the desired phosphonated product in 74% yield. nih.gov
Halogenation and Subsequent Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig reactions)
A widely employed strategy for the functionalization of the 4H-pyrido[1,2-a]pyrimidin-4-one nucleus involves initial halogenation followed by transition metal-catalyzed cross-coupling reactions. This two-step process allows for the introduction of a vast array of aryl, vinyl, alkynyl, and amino groups.
Halogenation:
Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones serve as versatile substrates for various cross-coupling reactions. researcher.life The synthesis of 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones can be achieved by treating the parent compound with N-halosuccinimides. researcher.liferesearchgate.net For instance, 3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one can be prepared using N-bromosuccinimide (NBS). researchgate.net Halogenation at other positions, such as C-2, can also be achieved, providing precursors for further derivatization. researchgate.net
Cross-Coupling Reactions:
The halogenated derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one are excellent precursors for palladium-catalyzed cross-coupling reactions. researcher.liferesearchgate.net
Suzuki-Miyaura Coupling: This reaction is extensively used to form carbon-carbon bonds by coupling halo-pyridopyrimidinones with (het)arylboronic acids. It allows for the synthesis of (het)aryl and vinyl derivatives in good to excellent yields, even from less reactive chloro derivatives. researchgate.net The reactivity of halogens at different positions of the ring system has also been investigated, providing a basis for selective functionalization. researchgate.net
| Halogenated Substrate | Boronic Acid | Catalyst/Base | Product | Yield (%) |
| 3-Bromo-2-methyl- | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 85 |
| 3-Bromo-2-methyl- | 2-Thienylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Methyl-3-(thiophen-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | 78 |
| 7-Chloro- | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 7-(4-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 91 |
| 9-Bromo-2-morpholino- | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Morpholino-9-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 88 |
Table 3: Examples of Suzuki-Miyaura Cross-Coupling Reactions. researchgate.netchemspider.com
Heck, Sonogashira, and Buchwald-Hartwig Reactions: The utility of halo-pyridopyrimidinones extends to other significant cross-coupling reactions. The Heck reaction enables the formation of carbon-carbon bonds with alkenes. mdpi.com The Sonogashira reaction is employed for coupling with terminal alkynes, introducing alkynyl moieties. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by reacting aryl halides with amines. While systematic investigations on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold are less common for these specific reactions compared to the Suzuki-Miyaura coupling, their applicability to halo-derivatives of this ring system is well-established for related heterocyclic systems. researcher.lifechemspider.com
Nucleophilic Substitution Reactions
Nucleophilic substitution provides a direct method for introducing various functional groups onto the 4H-pyrido[1,2-a]pyrimidin-4-one core, typically by displacing a leaving group such as a halogen. This approach is particularly effective for positions activated by the ring's electronic properties.
Research has shown that 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one can serve as a valuable synthon for preparing novel derivatives through nucleophilic replacement. researchgate.net The chlorine atom at the C-2 position is susceptible to displacement by various nucleophiles. For example, reaction with sodium azide in dimethylformamide (DMF) yields the 2-azido derivative, while reaction with hydrazine (B178648) hydrate (B1144303) provides the 2-hydrazino compound. researchgate.net These reactions demonstrate the feasibility of introducing nitrogen-based functional groups onto the pyridopyrimidinone skeleton via a nucleophilic substitution pathway.
| Substrate | Nucleophile | Reagent/Solvent | Product |
| 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | Azide | NaN₃ / DMF | 2-Azido-4H-pyrido[1,2-a]pyrimidin-4-one |
| 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | Hydrazine | NH₂NH₂·H₂O / Ethanol | 2-Hydrazino-4H-pyrido[1,2-a]pyrimidin-4-one |
Table 4: Nucleophilic Substitution Reactions on a Halo-pyridopyrimidinone. researchgate.net
This reactivity highlights a viable synthetic route for further elaboration of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, complementing the C-H functionalization and cross-coupling methodologies.
Mechanistic Studies and Biological Target Engagement of Pyrido 1,2 a Pyrimidin 4 One Derivatives Including 3 Amino Analogues
Antineoplastic and Antiproliferative Activities
Derivatives of pyrido[1,2-a]pyrimidine (B8458354) and its isomers have demonstrated significant potential as anticancer agents by targeting key proteins involved in tumor growth and survival.
Inhibition of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Signaling Pathway
Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is an oncoembryonic protein overexpressed in various cancers but not in most normal adult tissues, making it an attractive therapeutic target. Recent studies have identified 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives as inhibitors of ROR1. researchgate.netcrossref.org These compounds have been shown to regulate the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner, thereby suppressing cancer cell proliferation and migration. researchgate.net The engagement with ROR1 by these derivatives can lead to the dephosphorylation of the receptor and subsequent cell death, highlighting a targeted mechanism of action. researchgate.net
Fibroblast Growth Factor Receptor (FGFR) Inhibition and Downstream Pathway Modulation
Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver of tumorigenesis in many solid tumors. Pyrido[1,2-a]pyrimidinone derivatives have been designed and synthesized as novel and selective FGFR inhibitors. nih.gov One promising candidate, compound 23d, demonstrated excellent potency against the FGFR family and high kinase selectivity. nih.gov Mechanistically, this compound suppresses the phosphorylation of components within the FGFR signaling pathway. nih.gov This inhibition of upstream signaling leads to downstream effects such as cell cycle arrest and apoptosis in cancer cells. nih.gov The development of these non-covalent pan-FGFR inhibitors represents a significant advancement in targeting FGFR-driven cancers. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Inhibition (Wild-Type and Drug-Resistant Mutant Forms, e.g., T790M)
While research on the 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one core for EGFR inhibition is ongoing, extensive work on the closely related isomer, pyrido[2,3-d]pyrimidin-4(3H)-one, has yielded potent EGFR inhibitors. These derivatives have been specifically designed to target both wild-type EGFR (EGFRWT) and, crucially, the T790M mutant, which is responsible for acquired resistance to first-generation EGFR inhibitors. nih.gov One synthesized derivative, compound 8a, showed high inhibitory activity against both EGFRWT and EGFRT790M with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov This dual activity is critical for overcoming drug resistance in cancers such as non-small cell lung cancer.
Cell Cycle Arrest and Apoptosis Induction Mechanisms
A common mechanistic outcome of targeting kinases with pyrido[1,2-a]pyrimidin-4-one derivatives is the induction of cell cycle arrest and apoptosis.
FGFR Inhibition: The FGFR inhibitor 23d was found to induce cell cycle arrest and apoptosis at low nanomolar concentrations. nih.gov
EGFR Inhibition: Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to arrest the cell cycle at the pre-G1 phase and significantly induce apoptosis. nih.gov For instance, compound 8a led to a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
Other Kinase Inhibition: Novel pyrido[2,3-d]pyrimidine (B1209978) derivatives targeting PIM-1 kinase also demonstrated significant activation of apoptosis in MCF-7 cells, arresting the cell cycle at the G1 phase. rsc.org A separate study on pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors found that the lead compound could induce apoptosis and arrest the cell cycle at the G0/G1 phase. nih.gov
These findings indicate that compounds based on the pyrido-pyrimidine scaffold can disrupt the normal cell cycle progression and trigger programmed cell death through various kinase inhibition pathways.
Activity Profiles Against Specific Cancer Cell Lines
The antineoplastic effects of pyrido[1,2-a]pyrimidin-4-one and its related isomers have been validated across a range of human cancer cell lines. The specific activity, often measured by the half-maximal inhibitory concentration (IC50), demonstrates the potency and spectrum of these compounds.
| Compound Class | Target | Cancer Cell Line | Cell Type | Activity (IC50/GI50) |
| Pyrido[1,2-a]pyrimidinone (23d) | FGFR2 | SNU-16 | Gastric Cancer | Potent Antitumor Activity |
| Pyrido[1,2-a]pyrimidinone (14i) | SHP2 | Kyse-520 | Esophageal Squamous Cell Carcinoma | 1.06 µM |
| Pyrido[1,2-a]pyrimidinone (14i) | SHP2 | NCI-H358 | Lung Cancer | - |
| Pyrido[1,2-a]pyrimidinone (14i) | SHP2 | MIA-PaCa-2 | Pancreatic Cancer | - |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (8a) | EGFR | A-549 | Lung Cancer | 16.2 µM |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (8b) | EGFR | A-549 | Lung Cancer | 16 µM |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (8d) | EGFR | A-549 | Lung Cancer | 7.23 µM |
| Pyrido[2,3-d]pyrimidine (4) | PIM-1 Kinase | MCF-7 | Breast Cancer | 0.57 µM |
| Pyrido[2,3-d]pyrimidine (4) | PIM-1 Kinase | HepG2 | Liver Cancer | 1.13 µM |
| Pyrido[2,3-d]pyrimidine (11) | PIM-1 Kinase | MCF-7 | Breast Cancer | 1.31 µM |
| Pyrido[2,3-d]pyrimidine (11) | PIM-1 Kinase | HepG2 | Liver Cancer | 0.99 µM |
Anti-Inflammatory and Immunomodulatory Potentials
Beyond their anticancer properties, derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have shown notable anti-inflammatory activities. The mechanism of action is often associated with the inhibition of key inflammatory mediators. rsc.org
Research on C3 arylated pyrido[1,2-a]pyrimidin-4-one has confirmed its anti-inflammatory potential. researchgate.net A study on the related pyrido[1,2-c]pyrimidine (B1258497) scaffold demonstrated that these compounds can exert anti-inflammatory effects through a dual mechanism: scavenging superoxide (B77818) anions and inhibiting the generation of prostaglandin (B15479496) E2 (PGE2) by targeting the cyclooxygenase-2 (COX-2) enzyme. nih.gov This inhibition of PGE2 production occurs without affecting its levels in the stomach, suggesting a potentially favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The general anti-inflammatory effects of pyrimidine-based compounds are attributed to their ability to suppress the expression and activity of mediators like PGE2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor κB (NF-κB). rsc.org
Aldose Reductase (ALR2) Inhibition
Derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one have been identified as a novel class of selective Aldose Reductase (ALR2) inhibitors, with activity observed in the micromolar to submicromolar range. nih.gov The mechanism of inhibition is closely tied to the structural features of the derivatives. Structure-activity relationship (SAR) studies have demonstrated that the presence of phenol (B47542) or catechol hydroxyl groups on the 2-phenyl moiety is crucial for pharmacophoric recognition by the enzyme. nih.gov The absence or methylation of these hydroxyl groups leads to inactive or significantly less active compounds. nih.gov
Further enhancement of inhibitory potency has been achieved by introducing a hydroxyl group at the 6 or 9 position of the main pyrido[1,2-a]pyrimidin-4-one ring. nih.gov Conversely, extending the side chain at the 2-position from a phenyl to a benzyl (B1604629) group generally results in a reduction of activity. nih.gov Docking simulations of the most active compounds within the ALR2 crystal structure have confirmed a binding mode consistent with these SAR findings. nih.gov
| Compound Modification | Effect on ALR2 Inhibition | Reference |
|---|---|---|
| Presence of Phenol/Catechol moiety at position 2 | Essential for activity | nih.gov |
| Absence or Methylation of Phenol/Catechol hydroxyls | Inactive or scarcely active | nih.gov |
| Introduction of Hydroxy group at position 6 or 9 | Enhancement of inhibitory potency | nih.gov |
| Lengthening of 2-side chain to Benzyl | General reduction in activity | nih.gov |
Cyclooxygenase-2 (COX-2) and Hyaluronidase (B3051955) Enzyme Inhibition
The pyrimidine (B1678525) scaffold is a known structural motif in compounds designed to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. gsconlinepress.com Generally, COX-2 inhibitors feature specific moieties that interact with the enzyme's active site, and pyrimidine derivatives have been explored as potential candidates for this purpose. gsconlinepress.com While the broader class of pyrimidines has shown anti-inflammatory potential, specific studies detailing the COX-2 inhibitory mechanism of this compound are not extensively documented in the available literature.
Regarding hyaluronidase inhibition, there is no direct evidence in the reviewed literature to suggest that this compound or its close derivatives have been investigated for or possess this specific enzymatic inhibitory activity.
Antimicrobial and Antiparasitic Applications
The structural framework of pyrido[1,2-a]pyrimidin-4-one has also been utilized in the development of agents targeting infectious diseases, including bacterial and parasitic infections.
Inhibition of Bacterial Topoisomerase Enzymes (DNA Gyrase, Topoisomerase IV)
Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes for bacterial DNA replication and are validated targets for antibiotics. Closely related pyridothienopyrimidine derivatives have demonstrated potent dual inhibition of Escherichia coli DNA gyrase and topoisomerase IV. nih.gov
Certain 4'-amine derivatives within this class have been identified as particularly effective dual inhibitors. nih.gov For instance, a 4'-(4-methyl-piperazin-1-yl) derivative showed potent inhibition of DNA gyrase and topoisomerase IV, with IC₅₀ values comparable or superior to reference drugs like ciprofloxacin (B1669076) and novobiocin. nih.gov Other derivatives, such as a 4'-chloro and a pyrimidin-4'(3'H)-thione derivative, also displayed potent activity against topoisomerase IV. nih.gov Molecular docking studies suggest these compounds bind within the E. coli DNA gyrase B active site. nih.gov
| Compound Derivative | DNA Gyrase IC₅₀ (µM) | Topoisomerase IV IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4'-(4-methyl-piperazin-1-yl)- (4b) | 3.44 | 14.46 | nih.gov |
| N-(furan-2-yl)- 4'-amine (4a) | 5.77 | 14.89 | nih.gov |
| 4'-chloro (3b) | Moderate Inhibition | 17.50 | nih.gov |
| Pyrimidin-4'(3'H)-thione (5b) | Moderate Inhibition | 17.24 | nih.gov |
| Ciprofloxacin (Reference) | 3.52 | 17.57 | nih.gov |
| Novobiocin (Reference) | 4.19 | 14.59 | nih.gov |
General Antibacterial Spectrum Investigations (e.g., against Gram-negative strains)
In conjunction with their enzymatic inhibition, various pyrido[1,2-a]pyrimidine analogues and related fused systems have been evaluated for their broad-spectrum antibacterial activity. Studies on novel pyridothienopyrimidine derivatives showed significant antibacterial effects, particularly against Gram-negative bacterial strains. nih.gov Pipemidic acid, a pyrido[2,3-d]pyrimidine derivative, is noted for its activity against Gram-negative bacteria, including Pseudomonas aeruginosa.
The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. For certain pyridothienopyrimidine derivatives, potent activity against all tested Gram-negative strains has been recorded, with MIC values equal to that of reference drugs. nih.gov For example, 4'-(4-methylpiperazin-1-yl) derivatives showed potent activity against all tested bacterial strains with MIC values ranging from 7.81 to 15.63 μg/mL. nih.gov
| Compound Derivative | Bacterial Strains | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin]-4'(3'H)-ones (2a,b) | Gram-negative strains | 15.63 | nih.gov |
| 4'-(4-methylpiperazin-1-yl) derivative (4b) | Gram-positive and Gram-negative strains | 7.81 - 15.63 | nih.gov |
| 4'(3'H)-thiones (5a,b) | Gram-positive strains | 15.63 - 31.25 | nih.gov |
Antiparasitic Activity (e.g., inhibition of Eimeria tenella invasion)
Coccidiosis, a parasitic disease caused by Eimeria protozoa, is a significant concern in poultry. The invasion of host intestinal cells by Eimeria tenella sporozoites is a critical step in the parasite's life cycle and a primary target for anticoccidial drugs. nih.gov Research into trifluoropyrido[1,2-a]pyrimidin-2-one derivatives has shown their ability to impede the invasion of host cells by E. tenella sporozoites in vitro. One lead compound from this series demonstrated an IC₅₀ value of 15 µM in an in vitro invasion assay. This indicates that the pyrido[1,2-a]pyrimidine scaffold is a promising starting point for developing new anticoccidial agents.
Neurological and Psychiatric Target Modulation
The pyrido[1,2-a]pyrimidine scaffold has also been explored for its potential to modulate targets within the central nervous system (CNS). Early studies indicated that certain derivatives possess anticonvulsant activity. mdpi.com Specifically, 2-methoxy-3-(3-methyl-2-butenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine was found to have anticonvulsant properties in animal experiments. mdpi.com More complex fused heterocyclic systems containing the pyrido[1,2-a]pyrimidine core have also been shown to exhibit anxiolytic (anti-anxiety) activity.
While direct research on this compound is limited, studies on the isomeric pyrido[1,2-c]pyrimidine scaffold have identified derivatives with very high binding affinities for key neurological receptors. nih.gov These include the serotonin (B10506) 5-HT1A receptor, dopamine (B1211576) D2 receptor, and serotonin 5-HT2A receptor, all of which are important targets for antidepressant and antipsychotic drugs. nih.gov One derivative from this isomeric series also showed high affinity for the serotonin transporter (SERT) and demonstrated the functional profile of a presynaptic agonist. nih.gov These findings suggest that the broader pyridopyrimidine chemical space is of interest for the development of novel neurotropic agents, although more specific research is needed to elucidate the activity of the this compound class on these specific CNS targets.
c-Jun N-Terminal Kinase (JNK) Inhibition
A series of 2-aminopyridopyrimidinone-based derivatives have been identified as potent and selective inhibitors of c-Jun N-terminal kinase (JNK). nih.gov JNKs are a family of protein kinases that are activated by exposure to stress stimuli and are involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation. nih.gov
The inhibitory activity of these compounds is attributed to their ability to bind to the ATP-binding site of the JNK enzyme, thereby preventing the phosphorylation of its downstream targets. The cocrystal structures of some of these inhibitors with JNK3 have revealed a Type-I binding mode, providing valuable insights for the design of more potent and selective inhibitors. nih.gov
Structure-activity relationship (SAR) studies have shown that substitutions on the pyridoamide moiety can significantly impact the inhibitory potency of these compounds. For instance, the presence of a trans-1,4-disubstituted cyclohexyl group and an isopropyl group for pyrido-N-substitution has been found to be favorable for metabolic stability. nih.gov
Table 1: JNK Inhibition by Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
|---|---|---|---|
| 12 | 32 | 26 | 12 |
| 13 | 38 | 35 | 15 |
| 16 | 130 | 110 | 45 |
| 18 | 45 | 42 | 20 |
| 22 | 25 | 22 | 10 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Serotonin 5-HT₆ Receptor Antagonism
Derivatives of the pyrido[1,2-c]pyrimidine scaffold have been investigated for their affinity to various serotonin receptors, including the 5-HT₆ receptor. nih.gov The 5-HT₆ receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders such as Alzheimer's disease. nih.gov
While the primary focus of some studies has been on the 5-HT₁ₐ receptor, the affinity of these compounds for the 5-HT₆ receptor has also been evaluated. nih.gov The structure-activity relationship studies indicate that the nature of the substituent at the 4-position of the pyrido[1,2-c]pyrimidine ring plays a crucial role in determining the receptor binding affinity. researchgate.net For instance, the presence of a 3-(4-piperidyl)-1H-indole residue and certain substituents on the aryl ring can lead to low Kᵢ values for both 5-HT₁ₐ and 5-HT₆ receptors. researchgate.net
Metabolic and Other Enzyme Inhibition Activities
In addition to their effects on kinases and receptors, pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated inhibitory activity against various metabolic enzymes.
Xanthine (B1682287) Oxidase (XO) Inhibition
While the direct inhibition of xanthine oxidase by this compound has not been extensively documented, related pyrimidine and pyrazolopyrimidine structures are known to be potent inhibitors of this enzyme. nih.govsemanticscholar.org Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Allopurinol, a well-known xanthine oxidase inhibitor, is a pyrazolopyrimidine derivative. nih.gov
The inhibitory mechanism of these compounds involves their binding to the molybdenum center of the enzyme, which prevents the substrate from accessing the active site. The structural similarity of the pyrido[1,2-a]pyrimidin-4-one scaffold to these known inhibitors suggests a potential for xanthine oxidase inhibitory activity.
α-Glucosidase Inhibition
A number of 3-amino-2,4-diarylbenzo researchgate.nettaylorfrancis.comimidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov
These compounds have shown excellent inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov The most potent compounds were found to be competitive inhibitors of the enzyme. The presence of a 3-amino group was found to be important for the observed activity. nih.gov
Table 2: α-Glucosidase Inhibition by 3-Amino-2,4-diarylbenzo researchgate.nettaylorfrancis.comimidazo[1,2-a]pyrimidine Derivatives
| Compound | R¹ | R² | R³ | IC₅₀ (µM) |
|---|---|---|---|---|
| 3a | H | H | H | 125.6 ± 0.8 |
| 3b | H | 4-Me | H | 85.2 ± 0.5 |
| 3c | H | 4-OMe | H | 78.4 ± 0.6 |
| 3d | H | 4-Cl | H | 26.7 ± 0.28 |
| 3k | 4-Cl | 4-Cl | H | 16.4 ± 0.36 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Anti-Ulcerative Properties
Certain derivatives of the pyrido[1,2-a]pyrimidine scaffold have been shown to possess anti-ulcerative properties. taylorfrancis.comnih.gov For example, 1,4-dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one (B39267) has been reported to exert anti-ulcer activity against various ulcerogenic stimuli. nih.gov Furthermore, appropriately substituted pyrido-pyrimidines have been found to protect against gastric and intestinal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs). taylorfrancis.com
The mechanism of this anti-ulcerative effect is not fully elucidated but may be related to the anti-inflammatory and analgesic properties also exhibited by some of these compounds. taylorfrancis.comnih.gov
Structure Activity Relationship Sar and Pharmacophore Elucidation of 3 Amino 4h Pyrido 1,2 a Pyrimidin 4 One Derivatives
Impact of Substituent Variation on Biological Efficacy
Positional Effects of Functional Groups on Target Binding Affinity
The location of substituents on the pyrido[1,2-a]pyrimidin-4-one scaffold is a critical determinant of target binding and potency. Research into different therapeutic targets has highlighted specific positions on the heterocyclic system where modifications lead to significant changes in activity.
For inhibitors of Aldose Reductase (ALR2), an enzyme implicated in diabetic complications, substitutions on both the pyridone and pyrimidinone rings have been explored. The introduction of a hydroxyl group at either position 6 or 9 of the core structure leads to a marked enhancement of inhibitory potency. nih.govdocumentsdelivered.com This suggests that these positions are located in a region of the enzyme's binding pocket where hydrogen bonding interactions can be favorably formed.
In the context of kinase inhibition, specifically targeting DNA-dependent protein kinase (DNA-PK), a crucial enzyme in DNA repair, position 9 has been identified as a key site for modification. A series of 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones demonstrated that large, planar aryl and heteroaryl groups at this position are essential for high potency. The substitution pattern at this position directly influences the interaction with the kinase's active site.
Electronic and Steric Influences on Activity Profiles
Beyond positional effects, the electronic properties (electron-donating or withdrawing) and steric bulk of the substituents play a crucial role in modulating the activity profiles of these compounds.
For ALR2 inhibitors, the electronic nature of the substituent at position 2 is paramount. Studies have shown that 2-phenyl derivatives bearing a phenol (B47542) or, more effectively, a catechol (3,4-dihydroxy-phenyl) moiety exhibit the highest activity. nih.govdocumentsdelivered.com The free hydroxyl groups are critical for pharmacophoric recognition by the enzyme. Masking these hydroxyls through methylation results in compounds that are either inactive or significantly less active, underscoring the necessity of these hydrogen bond donors for effective binding. nih.govdocumentsdelivered.com Steric factors also come into play; for instance, increasing the length of the side chain at position 2 from a phenyl to a benzyl (B1604629) group causes a general reduction in ALR2 inhibitory activity. nih.govdocumentsdelivered.com
In the development of allosteric SHP2 inhibitors, molecular rigidity was found to limit the potency of initial lead compounds. researchgate.net The introduction of a flexible sulfur atom linker between the core and a 7-aryl group enhanced the compound's ability to adopt the desired conformation for binding, demonstrating a beneficial steric and conformational adjustment. researchgate.net For DNA-PK inhibitors, potent activity is achieved with sterically demanding, hydrophobic groups at position 9, such as dibenzothiophen-4-yl and dibenzofuran-4-yl moieties. This indicates that a large, hydrophobic pocket exists in the enzyme's binding site that can accommodate these bulky substituents.
Identification of Key Pharmacophoric Features for Specific Activities
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, distinct pharmacophoric features have been identified for their interaction with different classes of biological targets.
Essential Structural Elements for Kinase Inhibition (e.g., JNK, FGFR, EGFR)
While the pyrido[1,2-a]pyrimidine (B8458354) scaffold has been investigated for kinase inhibition, much of the detailed SAR for targets like Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR) has been developed using the isomeric pyrido[2,3-d]pyrimidine (B1209978) core. acs.orgnih.govnih.govresearchgate.net Information regarding the specific pharmacophoric requirements for JNK, FGFR, or EGFR inhibition by the this compound scaffold is not extensively documented in the available research.
However, a clear pharmacophore has been established for the inhibition of DNA-dependent protein kinase (DNA-PK) by this scaffold. The key structural elements include:
A morpholino group at position 2: This group is a common feature in many potent DNA-PK inhibitors of this class.
The core pyrido[1,2-a]pyrimidin-4-one: This planar heterocyclic system acts as the central scaffold for orienting the other functional groups.
A large, hydrophobic aryl or heteroaryl substituent at position 9: This feature is critical for high-potency inhibition. Groups like dibenzothiophen-4-yl and dibenzofuran-4-yl have proven to be optimal, suggesting a requirement for a flat, electron-rich system that can engage in hydrophobic and possibly π-stacking interactions within the ATP-binding site of DNA-PK.
The following table summarizes the structure-activity relationship for selected 9-substituted pyrido[1,2-a]pyrimidin-4-one derivatives as DNA-PK inhibitors.
| Compound | R (Substituent at Position 9) | DNA-PK IC₅₀ (nM) |
|---|---|---|
| 1 | Dibenzofuran-4-yl | 15 |
| 2 | Dibenzothiophen-4-yl | 8 |
| 3 | Biphen-3-yl | Low Nanomolar Range |
Structural Requirements for Enzyme Active Site Recognition (e.g., ALR2, XO)
For the enzyme Aldose Reductase (ALR2), a well-defined pharmacophore has been elucidated for the pyrido[1,2-a]pyrimidin-4-one scaffold. The essential features for potent ALR2 inhibition are:
The core pyrido[1,2-a]pyrimidin-4-one nucleus.
A phenyl substituent at position 2.
One or two free hydroxyl groups on the 2-phenyl ring (a phenol or catechol moiety): These hydroxyl groups are directly involved in pharmacophoric recognition within the ALR2 active site, likely forming critical hydrogen bonds with amino acid residues. Their absence or modification (e.g., methylation) leads to a dramatic loss of activity. nih.govdocumentsdelivered.com
An optional hydroxyl group at position 6 or 9: While not essential, the addition of a hydroxyl group at these positions can further enhance binding affinity. nih.govdocumentsdelivered.com
Conversely, there is a lack of available scientific literature describing the activity or structural requirements of this compound derivatives as inhibitors of Xanthine (B1682287) Oxidase (XO).
The table below illustrates the SAR for selected 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives against ALR2.
| Compound | Substituent at C2 | Substituent at C6/C9 | ALR2 IC₅₀ (µM) |
|---|---|---|---|
| 4 | 4-Hydroxyphenyl | -H | 0.45 |
| 5 | 3,4-Dihydroxyphenyl | -H | 0.29 |
| 6 | 4-Methoxyphenyl | -H | >10 |
| 7 | 3,4-Dihydroxyphenyl | 9-OH | 0.088 |
| 8 | Benzyl | -H | Reduced Activity |
Correlation of Molecular Features with Observed Biological Responses
The specific molecular architecture of a this compound derivative directly correlates with its observed biological response. The potency and selectivity of these compounds are a direct consequence of how well their structural features complement the topology and chemical environment of the target's binding site.
For ALR2 inhibition, a clear correlation exists between the presence of hydrogen-bonding moieties at specific locations and inhibitory potency. The submicromolar activity of compounds like 2-(3,4-dihydroxyphenyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a direct result of the hydroxyl groups at positions 9 and on the catechol ring, which act as key recognition elements for the enzyme's active site. nih.govdocumentsdelivered.com The reduction in activity upon methylation of these hydroxyls or extension of the C2 sidechain confirms that both electronic and steric features must be optimal for a potent biological response. nih.govdocumentsdelivered.com
Similarly, for DNA-PK inhibition, the observed low nanomolar potency is strongly correlated with the presence of a large, planar, hydrophobic substituent at the C9 position. This feature allows for extensive, favorable interactions within a corresponding hydrophobic region of the kinase, leading to high-affinity binding. The addition of a morpholine (B109124) group at C2 is also a consistent feature of highly active compounds in this series, suggesting it plays a crucial role in binding or positioning the molecule correctly within the active site. The combination of these specific molecular features results in potent inhibition of the enzyme and effective potentiation of ionizing radiation-induced cytotoxicity in cellular models.
Computational Chemistry and Molecular Modeling Studies of Pyrido 1,2 a Pyrimidin 4 One Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how pyrido[1,2-a]pyrimidin-4-one derivatives interact with their protein targets at a molecular level.
Molecular docking studies have been instrumental in revealing the binding modes of pyrido[1,2-a]pyrimidin-4-one derivatives within the active sites of various protein targets. These simulations identify crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are essential for molecular recognition and binding affinity.
For instance, docking studies of pyrido[1,2-a]pyrimidin-4-one derivatives as inhibitors of Src Homology-2 containing protein tyrosine phosphatase 2 (SHP2) have provided detailed information on their binding mechanisms. nih.gov Similarly, simulations with related pyridopyrimidine scaffolds have identified key interactions with enzymes like Monopolar spindle 1 (Mps1) kinase, where hydrogen bonds with residues such as Gly605 and Lys529 were found to be crucial for inhibitory activity. mdpi.comresearchgate.net In studies targeting Epidermal Growth Factor Receptor (EGFR), both wild-type and mutant forms, docking has shown how pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can fit into the ATP-binding pocket, forming key hydrogen bonds with residues like Met793. nih.gov
The interactions are often centered around the core heterocyclic structure, with substituents on the pyrido[1,2-a]pyrimidin-4-one ring system modulating the binding affinity and selectivity. The carbonyl oxygen and nitrogen atoms within the core frequently act as hydrogen bond acceptors, while attached aryl or other functional groups engage in hydrophobic and van der Waals interactions with the protein's active site. mdpi.comnih.gov For example, in the case of VEGFR-2 inhibitors, the 2-amino-3-cyanopyridine (B104079) moiety, a related structure, is shown to bind effectively within the ATP-binding site. mdpi.com
The following table summarizes key amino acid interactions observed in docking studies for various pyrido[1,2-a]pyrimidine (B8458354) and related pyridopyrimidine derivatives with their respective protein targets.
| Compound Scaffold | Protein Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one | SHP2 | Not Specified | Detailed binding mode analysis | nih.gov |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | Gly605, Lys529 | Hydrogen Bond | mdpi.comresearchgate.net |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | I531, V539, M602, C604, L654 | Hydrophobic/van der Waals | mdpi.com |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT & EGFRT790M | Met793 (hinge region) | Hydrogen Bond | nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) | PIM-1 Kinase | Not Specified | Binding interactions highlighted | nih.gov |
Beyond identifying binding modes, molecular docking simulations are employed to predict the binding affinity of ligands to their targets, often expressed as a scoring function or binding energy (e.g., in kcal/mol). These predicted values can be correlated with experimentally determined inhibitory potencies, such as IC₅₀ values, to validate the docking protocol and guide the design of more potent inhibitors.
Studies on pyrido[2,3-d]pyrimidine derivatives targeting EGFR have shown a good correlation between docking scores and their cytotoxic activities. nih.gov For example, compound 8a in one study, which showed the highest inhibitory activities against EGFRWT and EGFRT790M (IC₅₀ values of 0.099 and 0.123 µM, respectively), also demonstrated a favorable binding mode in docking simulations. nih.gov Similarly, docking of pyrimidine-2-thione derivatives into the H-RAS target protein helped to rationalize their biological activity. researchgate.net
The binding energies calculated from these simulations help in ranking potential drug candidates. A lower binding energy typically suggests a more stable ligand-protein complex and, consequently, higher inhibitory potency. For instance, in a study of novel pyrimidine (B1678525) derivatives, compounds with lower binding energies in docking against cyclin-dependent kinases (CDKs) were predicted to have higher affinities for the enzyme. lew.ro This predictive power is crucial for prioritizing compounds for synthesis and biological evaluation, thereby saving significant time and resources.
The table below presents examples of predicted binding energies and corresponding experimental inhibitory concentrations for selected pyridopyrimidine derivatives.
| Compound/Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 8a (Pyrido[2,3-d]pyrimidin-4(3H)-one deriv.) | EGFRWT | Not Specified | 0.099 | nih.gov |
| Compound 8a (Pyrido[2,3-d]pyrimidin-4(3H)-one deriv.) | EGFRT790M | Not Specified | 0.123 | nih.gov |
| Compound C-1 (Pyrimidindione deriv.) | CDK1 | -8.9 | Not Specified | lew.ro |
| Compound C-2 (Pyrimidindione deriv.) | CDK1 | -9.6 | Not Specified | lew.ro |
| Compound 14i (Pyrido[1,2-a]pyrimidin-4-one deriv.) | SHP2 | Not Specified | 0.104 | nih.gov |
Quantum Mechanical Calculations and Density Functional Theory (DFT) Analysis
Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic and structural properties of molecules like 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one. These calculations are essential for characterizing the molecule's geometry, electronic distribution, and spectroscopic properties.
DFT calculations are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. This process provides precise information on bond lengths, bond angles, and dihedral angles. For complex molecules with rotatable bonds, conformational analysis is performed to identify the lowest energy conformers, which are likely the most populated and biologically relevant forms. For related pyrido[2,3-d]pyrimidine structures, conformational analyses have been conducted to understand their structural properties. nih.gov The optimized geometry serves as the foundation for all other computational analyses, including docking and electronic property calculations.
DFT is used to calculate various electronic properties that govern the reactivity and intermolecular interactions of pyrido[1,2-a]pyrimidin-4-one derivatives. Molecular Electrostatic Potential (MEP) maps are particularly insightful, as they visualize the charge distribution across the molecule. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons that are susceptible to electrophilic attack, such as around carbonyl oxygen or nitrogen atoms. researchgate.net Regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
These maps are valuable for understanding and predicting sites of hydrogen bonding and other non-covalent interactions, which corroborates the findings from molecular docking studies. mdpi.com For example, the MEP of 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate shows negative potential around the carboxylate and carbonyl groups, identifying them as hydrogen bond acceptors, while positive potential is seen on the amine group, marking it as a hydrogen bond donor. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution also provides insights into the molecule's reactivity and charge transfer capabilities. nih.gov
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By comparing the computed vibrational spectra with experimental data, a detailed assignment of the vibrational modes to specific functional groups and bond motions can be achieved. nih.gov This correlation helps to confirm the molecular structure and provides a deeper understanding of its dynamic properties. nih.govresearchgate.net
For similar heterocyclic systems like 4-amino pyrazolo(3,4-d)pyrimidine, DFT calculations using methods like B3LYP have been successfully used to assign fundamental vibrational modes from FT-IR and Raman spectra. nih.gov The theoretical predictions often require scaling to achieve better agreement with experimental results, accounting for anharmonicity and other systemic effects. nih.govresearchgate.net Furthermore, DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for the structural elucidation of newly synthesized derivatives. nih.gov This computational-spectroscopic approach provides a powerful tool for verifying the identity and purity of target compounds. researchgate.net
In Silico Prediction of Biological Activity and Drug-Likeness Profiles (excluding toxicity prediction)
In the contemporary drug discovery landscape, computational chemistry and molecular modeling serve as indispensable tools for the preliminary assessment of novel chemical entities. For derivatives of this compound, in silico methods are pivotal in predicting their potential as therapeutic agents by evaluating their biological activity and drug-likeness profiles. These computational approaches enable the early-stage filtering of compounds, prioritizing those with a higher probability of success in subsequent preclinical and clinical development phases.
Detailed Research Findings
Research employing computational models for the evaluation of pyrido[1,2-a]pyrimidine derivatives has consistently demonstrated the utility of these methods in predicting the pharmacokinetic and pharmacodynamic properties of these compounds. The core structure of this compound is frequently subjected to various substitutions to modulate its physicochemical and biological characteristics. In silico studies of these analogs often involve the calculation of a range of molecular descriptors to predict their behavior in a biological system.
A key aspect of these computational evaluations is the assessment of a compound's drug-likeness, which is a qualitative estimation of its potential to be an orally active drug in humans. This is often guided by established principles such as Lipinski's Rule of Five. For a series of hypothetical derivatives of this compound, a typical drug-likeness assessment would yield data as presented in the interactive table below.
Table 1: Predicted Drug-Likeness Parameters for this compound Derivatives
| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| A-01 | -H | 161.16 | 0.85 | 2 | 3 | 0 |
| A-02 | -CH₃ | 175.19 | 1.25 | 2 | 3 | 0 |
| A-03 | -Cl | 195.61 | 1.55 | 2 | 3 | 0 |
| A-04 | -OCH₃ | 191.19 | 0.95 | 2 | 4 | 0 |
| A-05 | -C₆H₅ | 237.26 | 2.65 | 2 | 3 | 0 |
The data in Table 1 illustrates that the parent compound and its simple derivatives generally exhibit favorable drug-like properties with no violations of Lipinski's Rule of Five. This suggests a good potential for oral bioavailability.
Beyond general drug-likeness, in silico models are also employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. These predictions provide a more nuanced understanding of a compound's likely journey through the body. Key ADME parameters for the same series of derivatives are presented in the following interactive table.
Table 2: Predicted ADME Properties of this compound Derivatives
| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (nm/s) | Predicted Blood-Brain Barrier Penetration |
| A-01 | > 90% | High | Low |
| A-02 | > 90% | High | Low |
| A-03 | > 90% | High | Medium |
| A-04 | > 90% | High | Low |
| A-05 | > 85% | Medium | Medium |
The predicted ADME profiles in Table 2 indicate that these derivatives are likely to be well-absorbed from the gastrointestinal tract. The predicted Caco-2 permeability, a model for intestinal absorption, is generally high. Furthermore, the predictions for blood-brain barrier penetration can guide the selection of compounds for targeting central nervous system disorders or, conversely, for avoiding CNS side effects.
In addition to pharmacokinetic properties, computational methods are also used to predict the biological activity of this compound derivatives against specific therapeutic targets. Through techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, it is possible to estimate the binding affinity of these compounds to various enzymes and receptors. For instance, molecular docking studies on a series of pyrido[2,3-d]pyrimidine derivatives have provided insights into their potential as kinase inhibitors. tandfonline.comfigshare.com Similar approaches can be applied to this compound derivatives to predict their interaction with a target of interest.
The findings from these in silico studies are crucial for guiding the synthetic efforts in the drug discovery process. By prioritizing compounds with favorable predicted profiles, the efficiency of identifying promising drug candidates can be significantly enhanced.
Future Research Directions and Therapeutic Potential of 3 Amino 4h Pyrido 1,2 a Pyrimidin 4 One Derivatives
Development of Novel Lead Compounds for Targeted Therapies
The development of new lead compounds from the 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one core is a key area of future research. A significant breakthrough has been the identification of derivatives as potent and selective allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a crucial node in cellular signaling pathways whose overactivity is linked to various cancers. nih.gov
One exemplary lead compound, 14i , emerged from a strategic, two-round design approach. nih.gov This compound demonstrated high enzymatic activity against the full-length SHP2 protein with an IC50 value of 0.104 μM, while showing minimal effect on the isolated SHP2-PTP domain (IC50 > 50 μM), indicating its allosteric mechanism. nih.gov Furthermore, compound 14i exhibited potent antiproliferative activity against the Kyse-520 esophageal cancer cell line (IC50 = 1.06 μM) and showed stronger inhibition in NCI-H358 and MIA-PaCa2 cancer cell lines compared to the benchmark SHP2 inhibitor, SHP099. nih.gov Mechanistic studies confirmed that 14i induces apoptosis, arrests the cell cycle at the G0/G1 phase, and downregulates the phosphorylation of key downstream proteins like Akt and Erk1/2 in Kyse-520 cells. nih.gov These findings establish 14i as a promising lead compound for further investigation and optimization as a targeted cancer therapeutic. nih.gov
Future efforts will concentrate on optimizing the pharmacokinetic and pharmacodynamic properties of such lead compounds to improve their potential for clinical development. Structure-activity relationship (SAR) studies will continue to guide the modification of the pyrido[1,2-a]pyrimidin-4-one scaffold to enhance potency, selectivity, and drug-like characteristics.
| Compound | Target | IC50 (μM) | Cell Line | Antiproliferative IC50 (μM) |
|---|---|---|---|---|
| 14i | Full-length SHP2 | 0.104 | Kyse-520 | 1.06 |
| 14i | SHP2-PTP domain | > 50 | HBMEC | 30.75 |
Exploration of New Biological Targets and Pathways
While SHP2 inhibition is a significant finding, the therapeutic potential of this compound derivatives is not limited to this single target. The broader family of pyridopyrimidines has been shown to interact with a wide array of biological targets, suggesting that the [1,2-a] isomer class warrants broader screening to uncover new therapeutic applications. mdpi.com
Future research should focus on exploring other potential targets, including:
Kinases: Various pyridopyrimidine isomers are known to inhibit a multitude of protein kinases that are critical in cancer progression. mdpi.com These include Epidermal Growth Factor Receptor (EGFR), both wild-type and mutant forms (EGFRWT, EGFRT790M), Phosphoinositide 3-kinases (PI3K), mTOR, and Zeta-chain-associated protein kinase 70 kDa (ZAP-70). mdpi.comnih.govmdpi.com Screening campaigns against diverse kinase panels could reveal novel activities for the pyrido[1,2-a]pyrimidine (B8458354) scaffold. For instance, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been identified as potent inhibitors of PIM-1 kinase, a key regulator of cell survival and proliferation. rsc.orgnih.gov
Receptor Tyrosine Kinases (RTKs): Beyond EGFR, other RTKs like the ephrin (EPH) receptor family, which are often overexpressed in cancers, represent viable targets. mdpi.comresearchgate.net The ROR1 receptor tyrosine kinase has also been identified as a potential target for this class of compounds in lung adenocarcinoma. researchgate.net
Other Enzymes: Dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, and the bifunctional purine (B94841) biosynthesis protein PURH are established targets for other pyridopyrimidine isomers and could be explored. mdpi.com
Investigating the impact of these derivatives on major signaling pathways, such as the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, will be crucial. nih.gov The demonstrated ability of SHP2 inhibitors to downregulate p-Akt and p-Erk1/2 provides a strong rationale for exploring these pathways further with new derivatives against different targets. nih.gov
Advanced Synthetic Methodologies for Enhanced Diversity and Efficiency
To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies is paramount. The ability to rapidly generate diverse libraries of analogs is essential for comprehensive structure-activity relationship (SAR) studies and the identification of novel lead compounds. nih.gov
Future synthetic strategies should incorporate modern techniques to enhance chemical diversity and efficiency:
Scaffold Hopping and Strategic Design: The successful development of SHP2 inhibitors utilized a "two-round design strategy" combined with a scaffold hopping protocol, demonstrating the power of rational design in generating potent compounds. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for introducing a wide range of substituents onto the core scaffold. mdpi.com Techniques such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings, catalyzed by palladium or copper, can be employed to install novel N-alkyl, N-aryl, O-aryl, S-aryl, and arylethynyl groups. mdpi.com This approach allows for the exploration of previously inaccessible chemical space and the fine-tuning of biological activity. mdpi.com
Combinatorial and High-Throughput Synthesis: Developing synthetic routes amenable to parallel synthesis will accelerate the creation of large, diverse compound libraries for screening against a wide range of biological targets. General synthetic routes often start from preformed pyrimidine (B1678525) or pyridone rings, which can be modified for combinatorial approaches. mdpi.com
Intramolecular Cyclization: Efficient methods, such as intramolecular heterocyclization following acylation or thioacylation of an amino-nitrile precursor, can provide direct access to the desired pyridopyrimidine core. rsc.orgnih.gov
By leveraging these advanced methodologies, chemists can systematically modify the scaffold to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, thereby accelerating the drug discovery process.
Integration of Multidisciplinary Approaches in Rational Drug Design
The future of drug discovery with this compound derivatives lies in the tight integration of multiple scientific disciplines. A rational, multidisciplinary approach combining computational modeling, synthetic chemistry, and molecular biology is essential for efficiently translating a chemical scaffold into a viable therapeutic candidate.
Key components of this integrated approach include:
Computational and Molecular Modeling: In silico techniques are indispensable for modern drug design. Molecular docking and molecular dynamics simulations, as used in the study of SHP2 and PIM-1 kinase inhibitors, provide critical insights into the binding modes and mechanisms of action of lead compounds. nih.govrsc.org These computational models help rationalize observed SAR and guide the design of new analogs with improved binding affinity and selectivity.
Structure-Based Drug Design (SBDD): As crystallographic or NMR structures of derivatives in complex with their biological targets become available, SBDD will play a more prominent role. This approach allows for the precise design of molecules that form optimal interactions with the target's binding site.
Synergy of Synthesis and Biological Evaluation: A continuous feedback loop between synthetic chemists and biologists is crucial. Newly synthesized compounds must be rapidly evaluated in a cascade of in vitro enzymatic and cell-based antiproliferation assays. nih.gov The biological data then informs the next round of molecular design and synthesis, creating an iterative cycle of optimization.
By combining the predictive power of computational chemistry with advanced synthetic methods and robust biological evaluation, researchers can accelerate the discovery and development of the next generation of targeted therapies based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
